molecular formula C21H22N4O B14163398 2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline CAS No. 4903-64-4

2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline

Cat. No.: B14163398
CAS No.: 4903-64-4
M. Wt: 346.4 g/mol
InChI Key: XKQDFZOPQMCPEH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the methoxyphenyl and pentyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyaniline with pentylamine in the presence of a suitable catalyst to form the intermediate. This intermediate is then cyclized with a quinoxaline derivative under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with oxidized side chains.

    Reduction: Formation of reduced imidazoquinoxaline derivatives.

    Substitution: Formation of halogenated imidazoquinoxaline derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-3-pentylimidazo[4,5-b]quinoxaline
  • 2-(4-Chlorophenyl)-3-pentylimidazo[4,5-b]quinoxaline
  • 2-(4-Methoxyphenyl)-3-ethylimidazo[4,5-b]quinoxaline

Uniqueness

2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline is unique due to the presence of the methoxy group, which enhances its solubility and bioavailability. The pentyl group also contributes to its lipophilicity, making it more effective in penetrating cell membranes .

Properties

CAS No.

4903-64-4

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline

InChI

InChI=1S/C21H22N4O/c1-3-4-7-14-25-20(15-10-12-16(26-2)13-11-15)24-19-21(25)23-18-9-6-5-8-17(18)22-19/h5-6,8-13H,3-4,7,14H2,1-2H3

InChI Key

XKQDFZOPQMCPEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=C(C=C4)OC

Origin of Product

United States

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